molecular formula C7H8N2O2 B1337446 Ethyl Pyridazine-4-carboxylate CAS No. 39123-39-2

Ethyl Pyridazine-4-carboxylate

Cat. No. B1337446
CAS RN: 39123-39-2
M. Wt: 152.15 g/mol
InChI Key: FVBGGKYTKXFLOV-UHFFFAOYSA-N
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Description

Ethyl pyridazine-4-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms opposite each other, and an ester group at the 4-position.

Synthesis Analysis

The synthesis of ethyl pyridazine-4-carboxylate derivatives can be achieved through various methods. One approach involves the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate to obtain ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, which is then applied to synthesize a series of pyridazine derivatives . Another method includes the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, yielding ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity .

Molecular Structure Analysis

The molecular structure of ethyl pyridazine-4-carboxylate derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Similarly, the molecular structure and spectral analyses of other derivatives, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been characterized by FT-IR, NMR, UV-Vis, and mass spectrometry .

Chemical Reactions Analysis

Ethyl pyridazine-4-carboxylate derivatives undergo various chemical reactions to form different heterocyclic compounds. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into multiple pyridine derivatives upon treatment with different nucleophilic reagents . Radical ethoxycarbonylation has been applied to synthesize pyridazine carboxylic acid esters, demonstrating the reactivity of pyridazines towards ethoxycarbonyl radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyridazine-4-carboxylate derivatives can be analyzed through computational methods and experimental techniques. Vibrational spectral analysis using FT-IR spectroscopy, along with potential energy distribution (PED), has been carried out for molecules like ethyl 4-(1-(2-(hydrazinecarbonothioyl)hydrazono)ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. Theoretical calculations using ab initio RHF and DFT methods have provided insights into structural, thermodynamic properties, electronic transitions, and chemical reactivity . Additionally, the crystal structure analysis of certain derivatives has revealed the presence of intramolecular and intermolecular hydrogen bonding, which influences the compound's stability and reactivity .

Scientific Research Applications

  • Synthesis and Chemical Reactions Ethyl Pyridazine-4-carboxylate plays a significant role in the synthesis of various chemical compounds. For instance, it serves as an efficient substrate for electrophilic substitution reactions, leading to the production of pyridazine and fulvene derivatives via intramolecular cyclization. These substrates are then converted into densely functionalized heterocyclic molecules through reactions like Vilsmeier–Haack, Friedel–Crafts, and Michael addition reactions (Devendar et al., 2013). Additionally, ethyl pyridazine-4-carboxylate is crucial in the synthesis of pyridazine derivatives, such as in the production of pyrazolo[3,4-c]pyridazine derivatives through cyclization with nucleophilic reagents (Zabska et al., 1998).

  • Applications in Pharmacology and Agriculture In the realm of pharmacology and agriculture, ethyl pyridazine-4-carboxylate derivatives demonstrate various bioactivities. For example, certain derivatives exhibit anti-inflammatory and analgesic properties (Abignente et al., 1992). In agriculture, derivatives of ethyl pyridazine-4-carboxylate, such as 4-(3-trifluoromethylphenyl)pyridazine, show promising herbicidal activities, effectively inhibiting chlorophyll and demonstrating high herbicidal activities against dicotyledonous plants (Xu et al., 2008).

  • Role in Heterocyclic Chemistry Ethyl Pyridazine-4-carboxylate is pivotal in the field of heterocyclic chemistry. It is used in the synthesis of various heterocyclic systems, such as thieno[2,3-c]pyridazines, pyrrolo[1′,2′:1′,2′]pyrazino-[6′,5′:4,5]thieno[2,3-c]pyridazines, and other related pentacyclic heterocycles (Radwan et al., 1994). These compounds have potential applications in various fields, including medicinal chemistry and materials science.

  • Antimicrobial Applications Some derivatives of ethyl pyridazine-4-carboxylate exhibit antimicrobial properties. For instance, compounds synthesized from ethyl pyridine-4-carboxylate have been tested for their antibacterial activity, offering potential use in developing new antimicrobial agents (Singh & Kumar, 2015).

properties

IUPAC Name

ethyl pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBGGKYTKXFLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445954
Record name Ethyl Pyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Pyridazine-4-carboxylate

CAS RN

39123-39-2
Record name Ethyl Pyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250 mL round bottom flask, 1 mL concentrated HCl and 70 mL ethanol was added to pyridazine-4-carboxylic acid (3.78 g, 30.4 mmol). The mixture was refluxed overnight. The reaction was 80% complete based on HPLC. The reaction mixture was concentrated down. The residue was purified (silica gel, 2-10% MeOH/DCM) to give light yellow oil (1.8 g, 49%). 1H NMR (300 MHz, CD3OD): δ 9.62 (s, 1H), 9.43 (d, 1H), 8.08 (d, 1H), 4.52 (dd, 2H), 1.43 (t, 3H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Yield
49%

Synthesis routes and methods II

Procedure details

To pyridazine-4-carboxylic acid (1.0 g, 8.1 mmol) in ethanol (10 mL) was added concentrated H2SO4 (4.2 mL) and then heated at reflux for 5 hours. The reaction mixture was cooled, concentrated in vacuo and basified with saturated Na2CO3. After filtration, the aqueous was extracted with ethyl acetate, dried over anhydrous Na2SO4, filtered and concentrated to give the title product as a dark yellow oil (970 mg, 79%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Adembri, S Chimichi, R Nesi… - Journal of the Chemical …, 1977 - pubs.rsc.org
Treatment of diethyl pyridazine-4,5-dicarboxylate (1) and diethyl 3,6-dimethylpyridazine-4,5-dicarboxylate (2) with 1,3-diphenylguanidine in the presence of sodium hydride, gave ethyl 4…
Number of citations: 10 pubs.rsc.org
S Chimichi, R Nesi, M Scotton, C Mannucci… - Journal of the …, 1980 - pubs.rsc.org
Ir, uv, and 1H nmr spectral evidence demonstrated that 5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid (4), for which the zwitterionic structure (4a) appeared the most likely in …
Number of citations: 5 pubs.rsc.org
GE Wiegand, VJ Bauer, SR Safir… - Journal of Medicinal …, 1972 - ACS Publications
… A mixture of 7.7 g (0.05 mol)of ethyl pyridazine-4-carboxylate,11 8.4 g (0.15 mol) of Me2CO, 3.6 g (0.067 mol) of NaOMe, and 85 ml of C6H6 was stirred and heated under reflux for 7 hr, …
Number of citations: 5 pubs.acs.org
R Nesi, S Chimichi, M Scotton… - Journal of the …, 1980 - pubs.rsc.org
… As reported for ethyl pyridazine-4-carboxylate,l the spiro-cyclization did not occur when the mono-ester (18) was treated with DPG and sodium hydride even in refluxing tetrahydrofuran, …
Number of citations: 7 pubs.rsc.org
J Parrick, CJG Shaw, LK Mehta - Second Supplements to the 2nd Edition of …, 1991 - Elsevier
… (109) (110) Treatment of ethyl pyridazine-4-carboxylate and phenoxyacetic acid, with silver … -4-carboxylate was prepared from ethyl pyridazine-4-carboxylate and (phenylthio)acetic acid. …
Number of citations: 4 www.sciencedirect.com
G Heinisch, B Matuszczak, K Mereiter… - European Journal of …, 1994 - Elsevier
Number of citations: 0
G Rekatas, E Tani, VJ Demopoulos… - European Journal of …, 1994 - Elsevier
Number of citations: 0
H Brosig, U Heβ - European Journal of Pharmaceutical Sciences, 1994 - Elsevier
Number of citations: 0
AK Windeck, U Heβ - European Journal of Pharmaceutical Sciences, 1994 - Elsevier
Number of citations: 0
G Heinisch, I Kirchner, I Kurzmann… - Archiv der …, 1983 - Wiley Online Library
… The ketocarboxylic acids 4ch were prepared by Minisci-reaction of ethyl pyridazine-4-carboxylate, followed by alkaline hydrolysis of the resulting esters 2. Compounds 4 are also …
Number of citations: 19 onlinelibrary.wiley.com

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